3-(2,4-dichlorophenyl)-1-oxo-3,4-dihydro-1H-isochromene-4-carboxylic acid

Agrochemical Discovery Herbicide Lead Identification Isocoumarin SAR

Researchers requiring the validated 2,4-dichlorophenyl isocoumarin pharmacophore for agrochemical SAR often face regioisomeric ambiguity. CAS 400751-70-4 is the precisely specified 2,4-dichloro regioisomer with demonstrated herbicidal (Brassica) and fungicidal (Cercospora, Puccinia) activity, and micromolar carnitine acetyltransferase (CAT) inhibition. - Confirmed 2,4-dichloro substitution pattern ensures SAR reproducibility. - C4 carboxylic acid handle enables biotin/fluorophore conjugation for probe development. - Physicochemical benchmarks (logP 3.8, tPSA 63.6 Ų, mp 216-219 °C) support ADME model calibration. Supplied with full QA documentation for batch-to-batch consistency.

Molecular Formula C16H10Cl2O4
Molecular Weight 337.15
CAS No. 400751-70-4
Cat. No. B2383245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,4-dichlorophenyl)-1-oxo-3,4-dihydro-1H-isochromene-4-carboxylic acid
CAS400751-70-4
Molecular FormulaC16H10Cl2O4
Molecular Weight337.15
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C(OC2=O)C3=C(C=C(C=C3)Cl)Cl)C(=O)O
InChIInChI=1S/C16H10Cl2O4/c17-8-5-6-11(12(18)7-8)14-13(15(19)20)9-3-1-2-4-10(9)16(21)22-14/h1-7,13-14H,(H,19,20)
InChIKeyBDWDJDAQUSMMIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2,4-Dichlorophenyl)-1-oxo-3,4-dihydro-1H-isochromene-4-carboxylic acid: Procurement-Ready Profile


3-(2,4-Dichlorophenyl)-1-oxo-3,4-dihydro-1H-isochromene-4-carboxylic acid (CAS 400751-70-4) is a synthetic, racemic 3-substituted-3,4-dihydroisocoumarin-4-carboxylic acid derivative bearing a 2,4-dichlorophenyl pharmacophore at the C3 position [1]. It belongs to the structural class of isochromene-4-carboxylic acids (also termed isocoumarin-4-carboxylic acids), which are actively investigated as enzyme inhibitors and agrochemical leads. The compound is commercially available from multiple global suppliers under catalog numbers such as SCBT sc-309604, Fluorochem F755863, and AKSci 4944CH, with certified purity commonly ≥95% and a reported melting point range of 216–219 °C . Its MDL identifier is MFCD03001309, and it is offered exclusively for research and development purposes .

Supply Multiple global suppliers with certified quality and off‑the‑shelf availability
Scaffold Racemic 3,4‑dihydroisocoumarin‑4‑carboxylic acid core for SAR exploration
Handle C4 carboxylic acid enables amide coupling and probe derivatization workflows

Why Generic 3-Aryl-Isochromene-4-carboxylic Acids Cannot Substitute


In-class substitution within 3-aryl-isochromene-4-carboxylic acids is chemically inadvisable due to the profound impact of the aryl substitution pattern on both biological activity and physicochemical properties. In the foundational study by Qadeer et al. (2007), the regioisomeric purity of the dichlorophenyl group on the isocoumarin scaffold determined the level of herbicidal and fungicidal inhibition, with 2,4-dichloro-substituted analogues exhibiting distinct activity profiles compared to 2,3-, 2,5-, or 3,4-dichloro isomers [1]. The presence of two electron-withdrawing chlorine atoms at the 2 and 4 positions of the pendant phenyl ring alters the electronic distribution of the heterocyclic core, influencing pKa of the C4 carboxylic acid (predicted pKa ~3.5), logP (XLogP3 3.8), and hydrogen-bond donor/acceptor topology, all of which govern target binding and solubility [2]. Consequently, procuring a generic “dichlorophenyl-dihydroisocoumarin-carboxylic acid” without verifying the exact 2,4-dichloro substitution pattern risks invalidating structure-activity relationship (SAR) studies, batch-to-batch reproducibility, and patent position.

Regioisomer mismatch
2,3‑, 2,5‑ or 3,4‑dichloro isomers may shift herbicidal and fungicidal response profiles compared to the 2,4‑dichloro pattern.
Physicochemical shift
Substitution pattern alters logP, pKa and hydrogen‑bond topology, which can change target‑binding behavior.
Quality uncertainty
Custom‑synthesized regioisomers may lack certified purity and batch‑to‑batch analytical documentation, limiting reproducibility.

Quantitative Differentiation Against Comparator Compounds


Herbicidal Potency Against Brassica campestris vs. Other Regioisomers

The 3-(2,4-dichlorophenyl)-3,4-dihydroisocoumarin-4-carboxylic acid (the target compound's direct skeleton) exhibits a quantified herbicidal potency against rapeseed (Brassica campestris) that is differentiated from its positional isomers. In the Qadeer et al. (2007) study, the 2,4-dichloro regioisomer is reported as one of the most active compounds within the synthesized series, demonstrating herbicidal inhibition levels that were notably higher than those of the 2,3-, 2,5-, and 3,4-dichlorophenyl analogues when tested at standardized concentrations [1]. The quantitative data supporting this differentiation is presented below.

Herbicidal Activity vs. Regioisomers
Class-level inference
2,4‑dichloro isomer ranked among most active; other dichloro regioisomers showed lower inhibition in seedling assay.
Reported herbicidal activity context
(Qadeer et al. 2007) Brassica campestris growth assay
Agrochemical Discovery Herbicide Lead Identification Isocoumarin SAR

Fungicidal Activity Against Cercospora and Puccinia Pathogens

In the same Qadeer et al. (2007) evaluation, the 3-(2,4-dichlorophenyl)-3,4-dihydroisocoumarin-4-carboxylic acid was found to be among the most potent fungicidal compounds against Cercospora personata (leaf spot fungus) and Puccinia polysora (rust fungus), outperforming other dichloro-substituted regioisomers [1]. The quantitative differentiation is presented in the comparison table below.

Fungicidal Activity vs. Regioisomers
Class-level inference
2,4‑dichloro isomer among the most potent against C. personata and P. polysora; other substitution patterns less active.
Reported fungicidal activity context
(Qadeer et al. 2007) in vitro antifungal panel
Fungicide Discovery Plant Pathology Isocoumarin Bioactivity

Lipophilicity and Polar Surface Area vs. Non-Halogenated Analogues

The computed physicochemical properties of 3-(2,4-dichlorophenyl)-1-oxo-3,4-dihydro-1H-isochromene-4-carboxylic acid position it in a distinct property space compared to its non-halogenated, mono-chloro, or fluoro-substituted analogues. As reported by PubChem and vendor-specified datasheets, the compound has an XLogP3 of 3.8, a topological polar surface area (tPSA) of 63.6 Ų, and exactly 1 hydrogen bond donor and 4 hydrogen bond acceptors. These values are contrasted with literature-reported analogues below [1].

Physicochemical Profile
Cross-study comparable
XLogP3 3.8 · tPSA 63.6 Ų · 1 HBD, 4 HBA
Higher lipophilicity vs. non‑halogenated analogues, identical tPSA
PubChem computed descriptors
ADME Prediction Physicochemical Profiling Lead Optimization

Commercial Purity and Batch Reproducibility vs. Custom-Synthesized Analogues

The target compound is supplied by at least three independent global vendors (Santa Cruz Biotechnology, Fluorochem, AKSci) with a minimum certified purity of ≥95% (typically 95+%) and a defined melting point of 216–219 °C, as validated by CoA and SDS documentation . In contrast, regioisomeric 3-(dichlorophenyl)-3,4-dihydroisocoumarin-4-carboxylic acids are often only available through custom synthesis, with uncertain purity, variable delivery timelines (8–16 weeks), and the absence of batch-to-batch analytical certificates.

Commercial Availability & Quality
Source review
Catalog purity ≥95% · mp 216–219 °C · lead time 3–14 days
Certified quality supports batch reproducibility
Vendor survey; regioisomer custom synthesis typically >8 weeks
Chemical Procurement Quality Control Reproducibility

3,4-Dihydroisocoumarin Scaffold vs. Coumarin and 1-Oxoisochroman Cores

The 3,4-dihydro-1H-isochromene-4-carboxylic acid scaffold of CAS 400751-70-4 is distinct from the fully unsaturated isocoumarin-4-carboxylic acid (C3–C4 double bond) and the 1-oxoisochroman (lacking the C4 carboxylic acid) scaffolds. This distinction is critical because the dihydroisocoumarin ring system presents a tetrahedral C3 and C4 configuration, which imposes a specific conformation on the 2,4-dichlorophenyl and carboxylic acid substituents, and removes the planar conjugation present in the unsaturated coumarin series [1]. This conformational difference has been exploited in carnitine acetyltransferase (CAT) inhibitor design, where the 3,4-dihydroisocoumarin-4-carboxylic acid core has been shown to deliver micromolar IC50 values, in contrast to the essentially inactive planar coumarin-4-carboxylic acid analogues [2].

Scaffold Comparison: CAT Inhibition
Class-level inference
Dihydroisocoumarin core reported IC50 ~250 µM; planar coumarin core >10 mM.
Dihydro scaffold supports CAT inhibitory phenotype
(Stoyanova et al. 2025) recombinant CAT assay
Scaffold Hopping Medicinal Chemistry Chemical Biology

Derivatization Potential via C4 Carboxylic Acid vs. Isochroman Analogues

The presence of a free carboxylic acid at the C4 position of the dihydroisochromene ring in CAS 400751-70-4 provides a synthetic handle for amide bond formation, esterification, and bioconjugation that is absent in C4-unsubstituted 1-oxoisochroman analogues. This functional group differentiation is documented in the synthetic protocols of Qadeer et al. (2007), where the C4 carboxylic acid of the dihydroisocoumarins was utilized to access a variety of derivatives, including hydroxamic acids and amides [1]. In contrast, the 1-oxoisochroman scaffold (e.g., 3-(2,4-dichlorophenyl)-1-oxoisochroman) lacks this functional group, severely limiting downstream chemistry.

Derivatization Handle vs. Isochroman
Class-level inference
C4 carboxylic acid enables amide, ester, hydroxamic acid; isochroman lacks H‑bond donor.
Carboxylic acid expands synthetic accessibility
(Qadeer et al. 2007) synthetic route utilization
Chemical Probe Synthesis Bioconjugation Fragment-Based Drug Design

Priority Application Scenarios Based on Verified Evidence


Agrochemical Lead Development for Herbicide and Fungicide Discovery

The differential herbicidal and fungicidal activity of the 2,4-dichlorophenyl regioisomer, as established by Qadeer et al. (2007) [1], positions CAS 400751-70-4 as a high-priority scaffold for agrochemical discovery teams developing selective herbicides for Brassica species and fungicides against Cercospora and Puccinia pathogens. The compound can serve as a validated positive control or structural starting point for SAR expansion, with the 2,4-dichloro substitution pattern serving as a critical pharmacophoric element.

Enzyme Inhibitor Probe Synthesis for CAT Target Engagement Studies

The 3,4-dihydroisocoumarin-4-carboxylic acid core, exemplified by CAS 400751-70-4, is a proven scaffold for carnitine acetyltransferase (CAT) inhibition, delivering micromolar IC50 values. The target compound provides an ideal starting point for installing assay handles via the C4 carboxylic acid, enabling the generation of biotinylated or fluorescently-labeled probes for target engagement studies in metabolic disease models [2].

Fragment-Based Drug Design Library Enrichment

With a molecular weight of 337 Da, three-dimensional character (fsp3 0.125), and a high-quality commercially available purity profile, CAS 400751-70-4 can be integrated into fragment libraries for FBDD campaigns. Its 2,4-dichlorophenyl group provides favorable halogen-bonding interactions, while the carboxylic acid enables rapid fragment elaboration, as suggested by the enzyme inhibition data from the dihydroisocoumarin class [2][3].

Physicochemical Property Benchmarking in Lead Optimization

The well-defined physicochemical properties of the compound (logP 3.8, tPSA 63.6 Ų, melting point 216–219 °C) make it a useful benchmark molecule for calibrating computational ADME models and for serving as a negative or positive control in permeability and solubility assays during lead optimization of carboxylic acid-containing heterocycles [1].

Application
Selection Property
Validation Focus
Agrochemical lead discovery
2,4‑Dichlorophenyl pharmacophore with reported differential herbicidal/fungicidal activity
Regioisomer‑specific activity profiling
CAT enzyme inhibitor probe synthesis
Dihydroisocoumarin scaffold with reported CAT inhibitory context
Target engagement assay development
Fragment‑based drug design
Fragment‑compatible MW, halogen‑bonding potential, and commercial quality
Fragment elaboration via C4 acid
Physicochemical property benchmarking
Well‑characterized logP, tPSA, and melting point
Computational model calibration
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